6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine
Overview
Description
6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of bromine and chlorine atoms in the structure enhances its reactivity and potential for various chemical modifications.
Mechanism of Action
Target of Action
Imidazo[4,5-c]pyridine derivatives are known to interact with various biological targets, including enzymes like ikk-ɛ and tbk1, which activate nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .
Mode of Action
Imidazo[4,5-c]pyridine derivatives are known to interact with their targets via various mechanisms, including radical reactions .
Biochemical Pathways
Imidazo[4,5-c]pyridine derivatives are known to influence various biochemical pathways, including the nf-kappab signaling pathway .
Result of Action
Imidazo[4,5-c]pyridine derivatives are known to exhibit various biological activities, including antiviral activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of pyridine-2,3-diamine with carboxylic acids or their derivatives, followed by bromination and chlorination reactions . Another approach involves the use of aldehydes under oxidative conditions to form the imidazole ring, which is then subjected to halogenation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form dehalogenated derivatives.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki and Buchwald-Hartwig couplings to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitutions, and oxidizing or reducing agents for redox reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling can yield aryl-substituted derivatives, while nucleophilic substitution can introduce various functional groups at the halogenated positions .
Scientific Research Applications
6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including antiviral and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Another isomer with similar biological activities but different substitution patterns.
Imidazo[1,2-a]pyridine: A related compound with a different ring fusion, leading to distinct chemical and biological properties.
Uniqueness
6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This combination enhances its reactivity and potential for diverse chemical modifications, making it a valuable compound in various research fields .
Properties
IUPAC Name |
6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-1-3-5(6(8)11-4)10-2-9-3/h1-2H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEMPCSUWXUOMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(N=C1Br)Cl)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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